Bis(cyclobutylmethyl)amine hydrochloride

Description

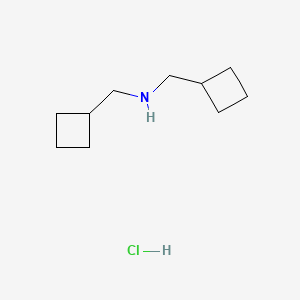

Bis(cyclobutylmethyl)amine hydrochloride is a secondary amine hydrochloride salt characterized by two cyclobutylmethyl groups attached to a central nitrogen atom. Its molecular formula is C₁₀H₂₀ClN, with a molecular weight of 189.73 g/mol. The cyclobutyl rings introduce significant steric strain and lipophilicity, which may enhance binding affinity in pharmaceutical applications or alter reactivity in chemical synthesis .

Structure

2D Structure

Properties

IUPAC Name |

1-cyclobutyl-N-(cyclobutylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-3-9(4-1)7-11-8-10-5-2-6-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLMONWIIOCTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNCC2CCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Bis(cyclobutylmethyl)amine hydrochloride is a compound that has garnered interest for its potential biological activities. This article aims to explore its biological mechanisms, efficacy in various biological models, and the implications of its interactions with biomolecules.

Chemical Structure

This compound is characterized by its unique cyclobutylmethyl groups, which contribute to its biological properties. The structural formula can be represented as follows:

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to effects that may include anti-inflammatory and analgesic activities.

Biological Activity

Recent studies have highlighted a diverse range of biological activities associated with this compound:

- Antinociceptive Effects : Research indicates that this compound exhibits significant antinociceptive properties, suggesting potential use in pain management .

- Antimicrobial Properties : Preliminary studies show that the compound may possess antimicrobial activity against certain pathogens, indicating its potential as an antibacterial agent .

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, suggesting that it may have applications in oncology .

Case Studies

- Antinociceptive Study : In a controlled study, this compound was administered to animal models to evaluate its pain-relieving properties. The results showed a notable reduction in pain response compared to control groups, highlighting its potential as an analgesic agent.

- Cytotoxicity Assay : The compound was tested against several human cancer cell lines including RKO, A-549, MCF-7, and HeLa. The results indicated an IC50 value ranging from 50 µM to 100 µM across different cell lines, demonstrating significant cytotoxicity .

Data Table: Biological Activities of this compound

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Bis(cyclobutylmethyl)amine hydrochloride has shown promise in the treatment of neurological disorders. It acts as a ligand for histamine-3 receptors, which are implicated in various conditions such as obesity, cognitive impairment, and sleep disorders. Studies indicate that compounds with similar structures exhibit binding affinities ranging from 0.05 nM to 150 nM, suggesting potent activity against these receptors .

Case Studies

- Histamine-3 Receptor Modulation : Research has demonstrated that derivatives of bis(cyclobutylmethyl)amine can modulate histamine-3 receptors effectively. This modulation could lead to advancements in treating conditions like narcolepsy and attention-deficit hyperactivity disorder (ADHD) .

- Neuroprotective Effects : A study highlighted the neuroprotective properties of structurally related compounds, indicating that this compound may enhance cellular resilience against oxidative stress, a key factor in neurodegenerative diseases .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound serves as a versatile reagent for constructing complex molecules. Its ability to stabilize reactive intermediates makes it valuable in various synthetic pathways.

Applications in Ring Expansion

The compound has been utilized in ring expansion reactions, particularly converting cyclobutylmethyl groups into larger cyclic structures. This is significant for developing new pharmaceuticals and agrochemicals .

Material Sciences

Polymer Chemistry

Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The compound's unique structure contributes to improved performance characteristics in various applications, including coatings and composites.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Treatment of neurological disorders via histamine-3 receptor modulation |

| Organic Synthesis | Acts as a reagent for constructing complex molecules; involved in ring expansion reactions |

| Material Sciences | Enhances mechanical properties and thermal stability when incorporated into polymers |

Comparison with Similar Compounds

Bis(2-chloroethyl)amine Hydrochloride

- Molecular Formula : C₄H₁₀Cl₃N

- Molecular Weight : 178.49 g/mol

- Structure : Two 2-chloroethyl groups attached to a nitrogen atom.

- Synthesis: Produced from diethanolamine using thionyl chloride (SOCl₂) and chloroform, achieving an 84.6% yield under optimized conditions .

- Applications : Intermediate in organic synthesis, particularly for nitrogen mustard derivatives.

(Cyclobutylmethyl)(2,2-difluoroethyl)amine Hydrochloride

- Molecular Formula : C₈H₁₆ClF₂N

- Molecular Weight : 207.67 g/mol

- Structure : One cyclobutylmethyl and one 2,2-difluoroethyl group.

- Applications : Used in pharmaceutical research for fluorinated drug candidates, leveraging fluorine’s electronegativity to modulate bioavailability .

- Key Differences : The difluoroethyl group enhances polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic cyclobutylmethyl groups in the target compound .

Bis[(4-phenoxyphenyl)methyl]amine Hydrochloride

- Molecular Formula: C₂₆H₂₃ClNO₂

- Molecular Weight : 424.92 g/mol

- Structure: Two aromatic 4-phenoxyphenylmethyl groups.

- Applications : Likely employed in agrochemicals or materials science due to its bulky aromatic substituents.

- Key Differences : The aromatic rings provide π-π stacking interactions, absent in aliphatic cyclobutyl systems, making this compound more suited for applications requiring planar molecular interactions .

Comparative Data Table

Research Findings and Implications

- Pharmaceutical Potential: The lipophilic cyclobutylmethyl groups may improve blood-brain barrier penetration, making this compound a candidate for CNS-targeting drugs .

Preparation Methods

Alkylation of Amines with Cyclobutylmethyl Halides

A common and effective method involves the alkylation of primary or secondary amines with cyclobutylmethyl bromide or chloride under basic conditions. This approach yields the corresponding bis(cyclobutylmethyl)amine, which can be converted to its hydrochloride salt by acid treatment.

- Reaction conditions: Alkylation typically occurs in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), with bases like potassium carbonate or sodium bicarbonate to scavenge the released halide acid.

- Yields: Reported yields for similar N-alkylations range from moderate to high (70–90%) depending on reaction conditions and purification methods.

Reductive Amination Routes

Another approach involves reductive amination where cyclobutylmethyl aldehydes or ketones react with ammonia or primary amines followed by reduction with sodium borohydride or borane reagents to form bis(cyclobutylmethyl)amine derivatives.

- This method allows for selective mono- or di-substitution depending on stoichiometry and reaction conditions.

- The amine product is then converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

Direct Synthesis from Cyclobutylmethylamine Hydrochloride

Cyclobutylmethylamine hydrochloride itself can be used as a starting material for further functionalization. For example, it can be reacted with alkylating agents or coupled with other intermediates to build the bis-substituted amine structure.

- An example includes the reaction of cyclobutylmethylamine hydrochloride with electrophiles in the presence of bases like triethylamine, followed by purification steps such as column chromatography.

Representative Experimental Procedure

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Alkylation | Cyclobutylmethyl bromide, amine, K2CO3, DMF, 80°C, 12 h | 85–90 | Polar aprotic solvent favors SN2 reaction |

| 2. Salt formation | Treatment with HCl in ethanol or ether | Quantitative | Isolates hydrochloride salt as solid |

| 3. Purification | Silica gel chromatography or recrystallization | — | Ensures high purity for analytical use |

This procedure is adapted from similar alkylation protocols reported in the literature and patent disclosures.

Analytical and Research Findings

- Purity and characterization: The hydrochloride salt form is preferred for stability and ease of handling. Characterization typically involves NMR, IR, and mass spectrometry confirming the bis-substitution on the amine nitrogen.

- Reaction efficiency: Alkylation reactions using cyclobutylmethyl halides show high regioselectivity and minimal side reactions under optimized conditions.

- Solvent effects: Use of DMF or acetonitrile enhances solubility of reactants and facilitates clean reaction profiles.

- Base choice: Potassium carbonate and sodium bicarbonate are effective bases; stronger bases may lead to side reactions or decomposition.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation with halides | Primary/secondary amine + cyclobutylmethyl bromide | K2CO3, DMF, 80°C, 12 h | High yield, straightforward | Requires halide synthesis |

| Reductive amination | Cyclobutylmethyl aldehyde + amine | NaBH4 or BH3, solvent (THF, MeOH) | Selective, versatile | Multi-step, sensitive reagents |

| Direct functionalization | Cyclobutylmethylamine hydrochloride | Alkylating agents, triethylamine, MeOH | Uses commercially available amine | Potential for over-alkylation |

Patents and Literature Insights

- A Japanese patent describes alkylation and deprotection steps to prepare cyclobutylmethyl amine derivatives, indicating the use of dimethyl sulfoxide (DMSO) as a solvent and direct conversion steps without isolation of intermediates.

- Research articles on related cyclobutylmethyl amines highlight the importance of palladium-catalyzed coupling and Buchwald-Hartwig amination for related amine derivatives, though these are more complex than direct alkylation.

- Recent advances in C–H functionalization provide alternative synthetic routes to cyclobutyl-containing amines, but these methods are more suited for complex natural product synthesis rather than simple this compound preparation.

Q & A

Q. What are the recommended synthetic routes for Bis(cyclobutylmethyl)amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves alkylation of cyclobutylmethyl halides with primary amines under basic conditions, followed by acidification with HCl to form the hydrochloride salt. Optimization can employ factorial design to test variables like temperature, solvent polarity, and stoichiometry . For example, refluxing in anhydrous THF with NaHCO₃ as a base (1:2.2 molar ratio of amine to halide) maximizes yield. Post-reaction, purification via recrystallization (ethanol/water) ensures high purity. Reaction progress should be monitored using TLC or GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm cyclobutyl proton environments (e.g., δ 2.5–3.0 ppm for methylene groups adjacent to nitrogen) and absence of unreacted precursors .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 210 nm) to assess purity (>98% by area normalization).

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and counterion interactions .

Q. What experimental protocols are used to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition thresholds .

- pH Stability : Incubate aqueous solutions at pH 2–12 (37°C, 24 hrs) and quantify degradation via HPLC. Buffer systems (e.g., phosphate for neutral pH, HCl/NaOH for extremes) ensure controlled conditions .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and transition states for this compound synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map energy profiles for alkylation steps. Identify transition states using intrinsic reaction coordinate (IRC) analysis .

- Solvent Effects : Apply continuum solvation models (e.g., SMD) to simulate solvent polarity impacts on reaction kinetics. Compare computed activation energies with experimental Arrhenius plots .

Q. How should researchers resolve discrepancies in thermodynamic data (e.g., ΔH, ΔS) reported for this compound?

Methodological Answer:

- Cross-Validation : Replicate calorimetry (DSC) and vapor pressure measurements under standardized conditions. Use statistical tools (e.g., ANOVA) to assess inter-lab variability .

- Theoretical Reconciliation : Compare experimental ΔG values with computational predictions (e.g., Gibbs free energy from DFT). Discrepancies >5% may indicate unaccounted solvent effects or impurities .

Q. What advanced techniques are employed to study degradation mechanisms in non-aqueous solvents?

Methodological Answer:

Q. How can researchers design experiments to identify and quantify synthetic byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Apply a fractional factorial design to screen variables (e.g., excess reagent ratios, side reactions). Use LC-HRMS to detect low-abundance byproducts (<0.1%) .

- Mechanistic Probes : Introduce radical scavengers (e.g., BHT) or isotopic tracers to isolate competing reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.